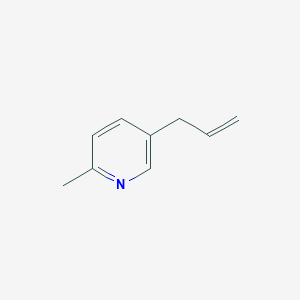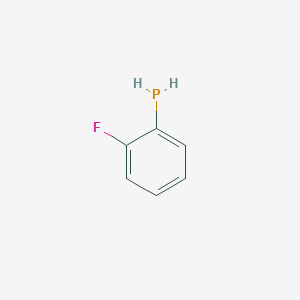
1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester is a chemical compound that belongs to the class of aromatic esters This compound is characterized by the presence of a pyridine ring, a fluorophenyl group, and a phenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester typically involves the esterification of 2-(4-fluorophenyl)pyridine-3-carboxylic acid with phenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is conducted at room temperature or slightly elevated temperatures to ensure the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)pyridine-3-carboxylic acid: A precursor in the synthesis of the ester.
Phenyl 2-pyridinecarboxylate: A structurally similar ester with different substituents.
4-Fluorophenyl esters: Compounds with similar functional groups but different core structures.
Uniqueness
1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-, phenyl ester is unique due to the combination of its pyridine ring, fluorophenyl group, and phenyl ester group
Propiedades
Número CAS |
651053-64-4 |
|---|---|
Fórmula molecular |
C18H14FNO2 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
phenyl 2-(4-fluorophenyl)-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H14FNO2/c19-15-11-9-14(10-12-15)17-8-4-5-13-20(17)18(21)22-16-6-2-1-3-7-16/h1-13,17H |
Clave InChI |
MIPSBDATEQFDLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)N2C=CC=CC2C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B15168252.png)

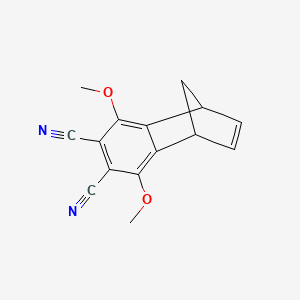

![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)
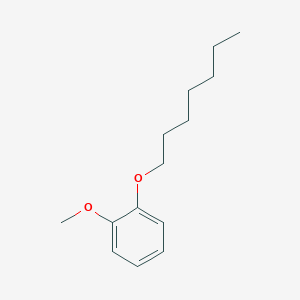
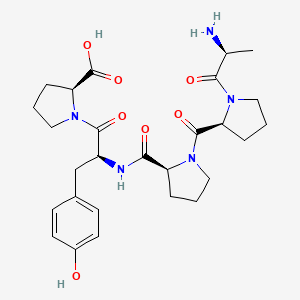
![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)
